1-Bromo-2,6-difluoro-3-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-2,6-difluoro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF5O. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and trifluoromethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,6-difluoro-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2,6-difluoro-3-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,6-difluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding difluoro-trifluoromethoxybenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, or thiols.
Oxidation: Products include phenols or quinones.
Reduction: Products include difluoro-trifluoromethoxybenzene.
Scientific Research Applications
1-Bromo-2,6-difluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2,6-difluoro-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the trifluoromethoxy group can influence the electronic properties of the molecule. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
1-Bromo-2,6-difluoro-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the fluorine and trifluoromethoxy groups, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
2-bromo-1,3-difluoro-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-5-3(9)1-2-4(6(5)10)14-7(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOPQBOPBMNCIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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